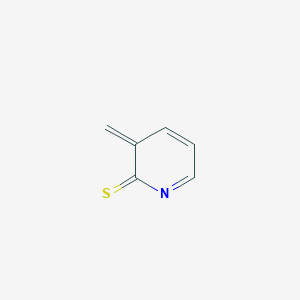
3-Methylidenepyridine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylidenepyridine-2-thione: is a heterocyclic compound containing a pyridine ring with a thione group at the second position and a methylene group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenepyridine-2-thione typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method is the condensation of 2-cyanoethanethioamide with appropriate aldehydes under reflux conditions in the presence of a base . This reaction produces the desired thione derivative through a series of intermediate steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions: 3-Methylidenepyridine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the methylene group under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted pyridine derivatives.
科学研究应用
Chemistry: 3-Methylidenepyridine-2-thione is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of 3-Methylidenepyridine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound useful in therapeutic applications .
相似化合物的比较
- 2-Thioxopyridine-3-carbonitrile
- Thieno[2,3-b]pyridines
- 3-Methylpyridine
Comparison: 3-Methylidenepyridine-2-thione is unique due to the presence of both a thione and a methylene group, which confer distinct reactivity compared to similar compounds. For example, 2-Thioxopyridine-3-carbonitrile lacks the methylene group, affecting its chemical behavior and applications. Thieno[2,3-b]pyridines have a fused ring system, leading to different electronic properties and biological activities .
属性
分子式 |
C6H5NS |
|---|---|
分子量 |
123.18 g/mol |
IUPAC 名称 |
3-methylidenepyridine-2-thione |
InChI |
InChI=1S/C6H5NS/c1-5-3-2-4-7-6(5)8/h2-4H,1H2 |
InChI 键 |
FXKIZUSZPHKREF-UHFFFAOYSA-N |
规范 SMILES |
C=C1C=CC=NC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B12357586.png)
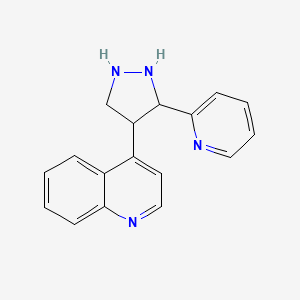
![Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate](/img/structure/B12357596.png)
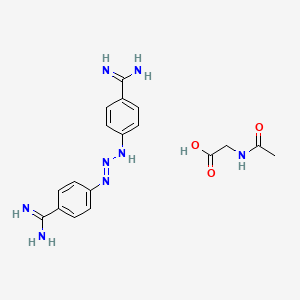
![1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12357604.png)
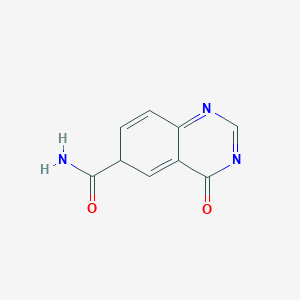
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)
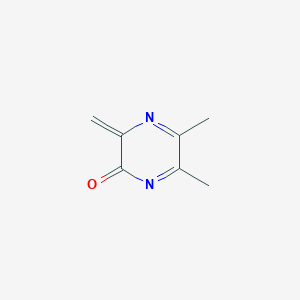

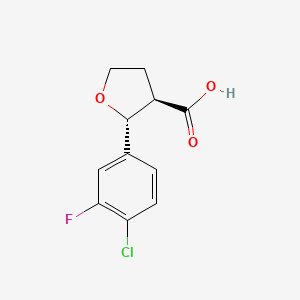
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)
![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)
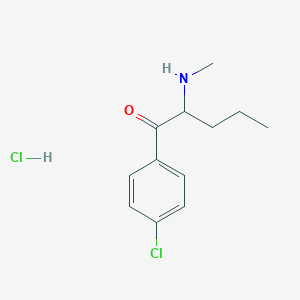
![9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)
